molecular formula C12H16O3 B3756188 4-(4-ethylphenoxy)butanoic acid CAS No. 87411-26-5

4-(4-ethylphenoxy)butanoic acid

Cat. No.: B3756188
CAS No.: 87411-26-5
M. Wt: 208.25 g/mol
InChI Key: ORUNWRBEMLXXLJ-UHFFFAOYSA-N
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Description

4-(4-Ethylphenoxy)butanoic acid is a carboxylic acid derivative with a butanoic acid backbone substituted at the fourth carbon by a phenoxy group bearing an ethyl substituent at the para position of the aromatic ring. Structurally, it belongs to the phenoxyalkanoic acid family, which includes herbicidal agents and synthetic intermediates.

Properties

IUPAC Name

4-(4-ethylphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-10-5-7-11(8-6-10)15-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUNWRBEMLXXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364446
Record name 4-(4-ethylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-26-5
Record name 4-(4-ethylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)butanoic acid typically involves the reaction of 4-ethylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 4-ethylphenol with butyric acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of 4-(4-ethylphenoxy)butanoic acid may involve large-scale esterification processes, followed by purification steps such as distillation and crystallization. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxybutanoic acids, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Ethylphenoxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of phenoxybutanoic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Melting Point (°C) Key Applications
4-(4-Ethylphenoxy)butanoic acid 4-Ethyl C₁₂H₁₆O₃ 208.25 Data not available Potential herbicide/R&D target
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) 4-Chloro-2-methyl C₁₁H₁₃ClO₃ 228.67 Not reported Herbicide (cereals, legumes)
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) 2,4-Dichloro C₁₀H₉Cl₂O₃ 247.09 118–120 Broadleaf weed control
4-(4-Bromophenyl)butanoic acid 4-Bromo C₁₀H₁₁BrO₂ 243.10 67 Chemical intermediate
4-(2,5-Dimethoxyphenyl)butanoic acid 2,5-Dimethoxy C₁₂H₁₆O₄ 224.25 67–71 Research chemical

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (MCPB, 2,4-DB) and bromo substituents increase acidity (lower pKa) due to electron-withdrawing effects, enhancing herbicidal activity by mimicking natural auxins .
  • Steric and Conformational Effects: Bulky substituents like ethyl may alter the molecule’s planarity, affecting binding to auxin receptors. notes that 4-(3-methoxyphenoxy)butanoic acid adopts a twisted carboxyl group conformation (HO—C(O)—CH₂—CH₂ torsion angle: 174.73°), which could influence bioactivity .

Biological Activity

4-(4-Ethylphenoxy)butanoic acid is an organic compound with the molecular formula C12_{12}H16_{16}O3_3 and a molecular weight of 208.25 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The presence of the ethyl group on the phenoxy ring may significantly influence its chemical reactivity and biological properties, making it a subject of interest in both academic and industrial research.

The compound can be synthesized through various methods, primarily involving the esterification of 4-ethylphenol with butyric acid derivatives. This can be followed by hydrolysis to yield the final product. The synthesis often employs advanced catalytic systems to enhance efficiency.

PropertyValue
Molecular FormulaC12_{12}H16_{16}O3_3
Molecular Weight208.25 g/mol
CAS Number87411-26-5

The biological activity of 4-(4-ethylphenoxy)butanoic acid is thought to stem from its interaction with specific molecular targets, including enzymes and receptors. The phenoxy group can participate in various interactions, such as hydrogen bonding and electrostatic interactions, which modulate enzyme activity and lead to biological effects.

Antimicrobial Properties

Recent studies have indicated that 4-(4-ethylphenoxy)butanoic acid exhibits antimicrobial activity against various pathogens. In vitro assays have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammatory markers in cell culture models, indicating that it could be beneficial in managing conditions characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Activity : A study conducted on the antimicrobial effects of 4-(4-ethylphenoxy)butanoic acid revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, suggesting potent activity against these pathogens.
  • Anti-inflammatory Research : Another case study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed significant reductions in joint swelling and inflammatory cytokines, supporting its potential use in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of 4-(4-ethylphenoxy)butanoic acid, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory Activity
4-(4-Ethylphenoxy)butanoic acidYesYes
4-(2-Naphthyloxy)butanoic acidModerateYes
4-(2-Chlorophenoxy)butanoic acidYesModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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